molecular formula C17H17ClFNO2S B2988676 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide CAS No. 1448131-09-6

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Cat. No.: B2988676
CAS No.: 1448131-09-6
M. Wt: 353.84
InChI Key: UTEAILROFPIUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (CAS 1448131-09-6) is a synthetic organic compound with a molecular formula of C17H17ClFNO2S and a molecular weight of 353.8 . This acetamide derivative features a distinct molecular structure containing chloro- and fluoro- substituents on one phenyl ring, as well as a methylthio group and a hydroxyethyl moiety on the other, making it a compound of significant interest in medicinal chemistry and pharmaceutical research . While specific biological data for this compound is not fully established in the public domain, its structural motifs are commonly investigated for developing novel pharmacologically active agents. Research applications may include its use as a key intermediate in organic synthesis or as a candidate for high-throughput screening to evaluate potential bioactivity. The presence of the acetamide linkage and polar hydroxy group can influence its solubility and binding characteristics in biological systems. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c1-23-12-7-5-11(6-8-12)16(21)10-20-17(22)9-13-14(18)3-2-4-15(13)19/h2-8,16,21H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEAILROFPIUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20ClFNS\text{C}_{17}\text{H}_{20}\text{ClFNS}

This compound features a chloro and fluorine substitution on the phenyl ring, which may influence its pharmacological properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the chloro and fluorine groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Anti-inflammatory Effects

In studies examining similar compounds, anti-inflammatory activity has been linked to the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS). For instance, derivatives with similar structures have shown significant suppression of COX-2 mRNA expression in RAW264.7 cells, suggesting potential anti-inflammatory properties .

Anticancer Activity

Compounds with structural similarities have demonstrated anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain pyrazole derivatives exhibited IC50 values as low as 0.95 nM against HCT116 cancer cell lines . The specific activity of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide in cancer models remains to be fully elucidated but may follow similar patterns.

Case Studies

  • In Vitro Studies : A study on related compounds indicated that modifications to the phenolic structure could enhance cytotoxicity against various cancer cell lines, including MCF-7 and A549. The observed IC50 values ranged from 1.88 µM to 4.21 µM for different derivatives .
  • In Vivo Studies : Animal model studies have shown that similar compounds can reduce tumor growth significantly when administered at specific dosages. These findings underscore the potential therapeutic applications of this class of compounds in oncology.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnti-inflammatory6.74
Compound BAnticancer0.95
Compound CCytotoxicity1.88

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-(methylthio)phenyl group distinguishes it from analogs with thiophene () or triazole rings (). The methylthio group may enhance metabolic stability compared to alachlor’s methoxymethyl group ().
  • Molecular Weight : The target’s higher molecular weight (~351.8 g/mol) compared to alachlor (269.8 g/mol) suggests differences in bioavailability and tissue penetration.

Physicochemical Properties

  • Crystallinity and Stability : demonstrates that N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide forms stable crystals via intermolecular hydrogen bonding (C–H⋯O interactions). The target compound’s hydroxyethyl group may similarly enhance crystallinity.
  • Solubility : The methylthio group’s hydrophobicity likely reduces aqueous solubility compared to sulfamoyl-containing analogs ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.